molecular formula C10H8BrFO4 B13677603 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13677603
M. Wt: 291.07 g/mol
InChI Key: PTCLNZNOSMDUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of substituents and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H8BrFO4

Molecular Weight

291.07 g/mol

IUPAC Name

3-(4-bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H8BrFO4/c1-16-9-3-5(11)2-7(12)6(9)4-8(13)10(14)15/h2-3H,4H2,1H3,(H,14,15)

InChI Key

PTCLNZNOSMDUBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.